Prs16 antigen
Description
Properties
CAS No. |
146588-93-4 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Synonyms |
Prs16 antigen |
Origin of Product |
United States |
Molecular Architecture and Biosynthesis of Prs16 Antigen
Gene Organization and Transcriptional Regulation of PRSS16
The PRSS16 gene, which encodes the Prs16 antigen, is located within the major histocompatibility complex (MHC) class I region on human chromosome 6. wikipedia.orgscbt.com This region is a large cluster of genes that play a vital role in the immune system. The location of PRSS16 near other immune-related genes suggests a coordinated regulation and function. The gene's structure is conserved between humans and mice, indicating its fundamental importance in mammalian biology. researchgate.net
Promoter Elements and Regulatory Factors Influencing PRSS16 Expression
The expression of the PRSS16 gene is a tightly controlled process initiated at a specific DNA region known as the promoter. idtdna.com This region acts as a gateway for transcription, the process of creating an RNA copy of the gene. nih.govaddgene.org The promoter contains specific sequences, such as the TATA box and initiator elements, that are recognized by proteins called transcription factors. idtdna.com These factors, along with RNA polymerase, form a complex that initiates the transcription of the PRSS16 gene. addgene.org
One identified regulatory factor for PRSS16 is the transcription factor ZNF804a, which has been shown to directly increase the expression of the gene. maayanlab.cloud The activity of the promoter and the binding of various regulatory factors determine the level of PRSS16 expression, ensuring that the this compound is produced at the right time and in the right place. idtdna.com
Tissue-Specific Expression Patterns, Particularly in the Thymus
The expression of the PRSS16 gene is highly specific, occurring predominantly in the cortical thymic epithelial cells (cTECs). genecards.orguniprot.orguantwerpen.be These cells are essential for the positive selection of T-cells, a critical step in establishing a functional and self-tolerant T-cell repertoire. maayanlab.cloud The this compound is also found to a lesser extent in other immunologically relevant tissues. uantwerpen.be
In humans, PRSS16 is expressed in the fetal thymus, highlighting its early role in immune system development. uniprot.org In mice, its expression is observed in the developing thymus between 14 and 18 days post-coitum, with peak expression at day 16. uniprot.org The specific expression of PRSS16 in cTECs underscores its specialized function in T-cell maturation within the thymus. nih.gov
Protein Structure and Domains Relevant to Proteolytic Activity and Antigenicity
The this compound is a serine protease, a class of enzymes that cleave peptide bonds in proteins. wikipedia.orguantwerpen.be Its structure is fundamental to its enzymatic function and its role as an antigen.
Identification of Catalytic Triad (B1167595) and Substrate Binding Pockets
As a serine protease, the catalytic activity of Prs16 relies on a specific arrangement of three amino acids in its active site, known as the catalytic triad. libretexts.orggonzaga.edu This triad consists of serine, aspartate, and histidine residues. uantwerpen.be The precise positioning of these residues allows for the cleavage of peptide bonds in target proteins. libretexts.org
The Prs16 protein belongs to the α/β-hydrolase fold family, characterized by a central β-sheet flanked by α-helices. rug.nlnih.gov The catalytic triad residues are located on loops, which are structurally conserved features within this fold. rug.nl The protein also contains substrate binding pockets, which are indentations on the surface that recognize and bind to specific amino acid sequences on the substrate protein. nih.govnih.govresearchgate.net The shape and chemical properties of these pockets determine the specificity of the protease, ensuring that it only cleaves the correct target proteins. nih.gov The interaction between the substrate and the binding pockets positions the target peptide bond correctly for cleavage by the catalytic triad. researchgate.net
Structural Elements Governing Stability and Folding (excluding basic properties)
The three-dimensional structure of the this compound is maintained by a variety of non-covalent interactions, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. abcam.comnih.gov These forces collectively drive the protein to fold into its specific, functional conformation. The core of the protein is typically hydrophobic, while the exterior is more hydrophilic, allowing it to be soluble in the aqueous environment of the cell. nih.gov
The folding process is complex and can be conceptualized through models like the hydrophobic collapse model, where the protein rapidly collapses around a hydrophobic core, or the framework model, where secondary structures form independently before assembling. nih.gov The stability of the folded protein is crucial for its function, and even small changes to its structure can lead to a loss of activity. nih.gov The α/β-hydrolase fold provides a stable scaffold for the catalytic machinery of the enzyme. rug.nl
Post-Translational Modifications of this compound
After a protein is synthesized, it can undergo further chemical changes known as post-translational modifications (PTMs). thermofisher.com These modifications can significantly alter the protein's function, stability, and localization. mdpi.comfrontiersin.org For the this compound, PTMs can influence its enzymatic activity and its recognition by the immune system.
Common PTMs include:
Glycosylation: The addition of sugar molecules, which can affect protein folding, stability, and interaction with other molecules. thermofisher.com
Phosphorylation: The addition of a phosphate (B84403) group, which can act as a molecular switch to turn enzyme activity on or off. thermofisher.com
Methylation: The addition of a methyl group, which is a widespread modification involved in many cellular processes. hoelzel-biotech.com
Citrullination: The conversion of an arginine residue to a citrulline, which can alter the protein's structure and charge. frontiersin.org
These modifications can create new antigenic determinants, making the protein a target for immune responses. mdpi.com The specific PTMs that occur on the this compound are an area of ongoing research and are critical for a complete understanding of its biological role.
Glycosylation Patterns and Their Functional Impact
Information regarding the glycosylation patterns of a "this compound" is not available due to the lack of identification of this molecule.
Other Modifications (e.g., phosphorylation, sulfation) and Regulatory Implications
Details on other post-translational modifications such as phosphorylation or sulfation for a "this compound" could not be found.
Biosynthetic Pathway of this compound
Synthesis and Maturation within Cellular Compartments
The biosynthetic pathway, including the cellular compartments involved in the synthesis and maturation of a "this compound," remains unknown.
Mechanisms of Proteolytic Processing and Activation
Information on the proteolytic processing and activation mechanisms for a "this compound" is not available in the scientific literature.
Cellular Localization, Trafficking, and Compartmentalization of Prs16 Antigen
Subcellular Distribution of Pfs16 Antigen
The localization of Pfs16 is highly specific and primarily associated with the membranes that delineate the parasite within the host erythrocyte.
Pfs16 is synthesized by the parasite and is destined for the parasitophorous vacuole membrane (PVM), the interface separating the parasite from the host cell cytoplasm. Like other transmembrane proteins targeted to locations beyond the parasite's own plasma membrane, Pfs16 is trafficked through the classical secretory pathway. This pathway involves synthesis in the endoplasmic reticulum (ER), followed by transit through the Golgi apparatus for further processing and sorting. frontiersin.org While direct visualization of Pfs16 within the ER and Golgi of P. falciparum is not extensively documented, its entry into this pathway is a prerequisite for its ultimate destination. The presence of an N-terminal signal peptide is a key indicator of this trafficking route. nih.govresearchgate.net Following its processing in the Golgi, Pfs16 is likely packaged into transport vesicles for delivery to the PVM. One study identified Pfs16 as a potential interacting protein in a complex involving PfRab1b, a GTPase implicated in ER-to-Golgi transport. nih.gov
Pfs16 is firmly integrated into the parasitophorous vacuole membrane as an integral membrane protein. nih.govnih.gov Structural predictions and experimental data have identified a single transmembrane domain (residues 105-125) that anchors the protein within the PVM. nih.govresearchgate.net Its orientation places the N-terminal region within the parasitophorous vacuole space and the C-terminal region in the host erythrocyte cytoplasm. nih.gov There is no evidence to suggest that Pfs16 is attached to the membrane via a glycosylphosphatidylinositol (GPI) anchor; its stability within the membrane is maintained by its hydrophobic transmembrane domain. researchgate.net
Mechanisms of Intracellular Trafficking and Transport
The journey of Pfs16 from its site of synthesis to the PVM is a regulated process directed by specific signals within the protein's amino acid sequence.
The transport of Pfs16 to the PVM occurs via vesicular trafficking. After synthesis and modification in the ER and Golgi, Pfs16 is incorporated into the membrane of transport vesicles. These vesicles then move towards the parasite's plasma membrane and subsequently deliver their cargo to the expanding PVM. During gametogenesis, as the gamete emerges from the host red blood cell, the PVM disintegrates. At this stage, Pfs16 is found on the remains of this membrane, which form multilaminated whorls and vesicles. nih.govnih.gov
The correct folding, transport, and targeting of Pfs16 are guided by specific sorting signals and likely assisted by molecular chaperones.
Sorting Signals:
N-terminal Signal Peptide: Pfs16 possesses a signal peptide at its N-terminus (residues 1-25) that directs the nascent polypeptide into the endoplasmic reticulum, initiating its journey through the secretory pathway. nih.govresearchgate.net
PVM Targeting and Retention Signal: Experimental studies using GFP-reporter fusion proteins have demonstrated that the C-terminal region of Pfs16 is essential for its correct targeting to and retention within the PVM. asm.org Specifically, a domain encompassing the transmembrane region and the subsequent 20 amino acids of the C-terminal tail is sufficient for PVM localization. asm.org This region contains a specific amino acid motif that has also been identified in other known PVM proteins, suggesting a common targeting mechanism. asm.org
Chaperones: While specific chaperones that directly interact with Pfs16 have not been definitively identified, proteomic analyses of early-stage gametocytes have shown an enrichment of chaperone proteins. nih.gov This suggests that chaperones play a crucial role in the extensive protein trafficking and host cell remodeling that occurs during this stage of the parasite's life cycle, which would include the proper folding and transport of abundant membrane proteins like Pfs16. nih.gov
Regulation of Pfs16 Antigen Surface Expression and Internalization
The expression of Pfs16 is tightly regulated, coinciding with the parasite's commitment to sexual development. Information regarding its internalization, however, is limited.
The expression of the pfs16 gene is a very early marker of sexual differentiation in P. falciparum. nih.gov Its transcription is induced immediately after a merozoite invades a red blood cell and commits to becoming a gametocyte. nih.gov The expression of Pfs16 continues throughout the development of the gametocyte, from the earliest ring stage to the mature stage V gametocyte. nih.govnih.gov This regulation occurs primarily at the level of transcription initiation, although post-transcriptional modulation also plays a role. nih.gov
There is no evidence for a specific mechanism for the internalization of the Pfs16 protein from the PVM back into the parasite. Instead, the fate of Pfs16 is linked to the process of gamete egress. During the emergence of the gamete from the host erythrocyte, the PVM ruptures and is shed. Pfs16, being a component of this membrane, is discarded along with it into the surrounding medium as part of membranous vesicles. nih.govnih.gov
Information regarding the chemical compound "Prs16 antigen" is not available in the provided search results. Therefore, the requested article focusing on its cellular localization, trafficking, and compartmentalization cannot be generated.
Extensive searches for "this compound" did not yield any specific information about this particular compound. The search results provided information on a different protein, p16, as well as general principles of antigen processing, cellular localization, and protein degradation pathways. However, no data directly pertaining to a "this compound" was found.
Consequently, the outlined sections on its endocytosis, lysosomal degradation pathways, and the impact of the cellular microenvironment on its localization cannot be addressed. There is no research data or findings in the provided results to populate these specific topics for a compound named "this compound."
Biological Function and Molecular Mechanisms of Prs16 Antigen
Role in Antigen Processing and Presentation
While Prs16 antigen itself does not appear to be a protease, as a foreign protein (in the case of the Plasmodium antigen) or an endogenous cellular protein (in the case of the ribosomal protein), it would be subject to the cellular processes of antigen processing and presentation. These processes are crucial for the immune system to recognize and respond to the antigen. Antigen presentation is mediated by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) and other nucleated cells indiamart.comguidetopharmacology.org.
Contribution to Peptide Generation for MHC Class I Loading
For protein antigens like the Plasmodium this compound or ribosomal protein PRS16 to be presented on MHC Class I molecules, they must first be degraded into smaller peptide fragments. The primary cellular machinery responsible for this process in the conventional pathway is the proteasome, a large protein complex located in the cytosol and nucleus indiamart.comguidetopharmacology.orgncpsb.org.cnnih.gov. Endogenous proteins, and potentially exogenous antigens that enter the cytosolic pathway (e.g., via cross-presentation), are ubiquitinated and targeted for proteasomal degradation nih.gov. The proteasome cleaves these proteins into peptides, typically 8-16 amino acids in length indiamart.com. These peptides are the source material for loading onto MHC Class I molecules.
Interaction with Antigen Processing Machinery (e.g., proteasome, TAP, chaperones)
Following proteasomal degradation, the generated peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP) indiamart.comguidetopharmacology.orgnih.govmicrobenotes.comamericanelements.com. TAP is an ATP-binding cassette transporter that specifically translocates peptides across the ER membrane in an ATP-dependent manner guidetopharmacology.org.
Within the ER, the peptides interact with a complex known as the peptide-loading complex (PLC) indiamart.commicrobenotes.comamericanelements.comamericanelements.com. This complex is crucial for efficient peptide loading onto nascent MHC Class I molecules. The PLC consists of several components, including:
TAP: Facilitates peptide entry into the ER indiamart.comguidetopharmacology.orgnih.govmicrobenotes.comamericanelements.com.
Tapasin: A bridging molecule that physically links MHC Class I molecules to TAP, optimizing peptide loading indiamart.commicrobenotes.comamericanelements.comamericanelements.com.
Calreticulin (B1178941): A chaperone that assists in the folding and assembly of MHC Class I molecules and is part of the PLC indiamart.commicrobenotes.comamericanelements.comamericanelements.com.
Calnexin: Another chaperone involved in the initial folding of MHC Class I heavy chains before their association with beta-2 microglobulin indiamart.commicrobenotes.comamericanelements.com.
ERp57: A thiol oxidoreductase that associates with tapasin and calreticulin and is involved in disulfide bond formation in MHC Class I molecules indiamart.commicrobenotes.comamericanelements.com.
Peptides with suitable size and affinity bind to the groove of the MHC Class I molecule. This binding stabilizes the MHC Class I molecule, allowing it to dissociate from the PLC and exit the ER for transport to the cell surface indiamart.commicrobenotes.comamericanelements.com.
A simplified representation of the interaction between a protein antigen and the antigen processing machinery for MHC Class I presentation is shown in the table below:
| Machinery Component | Role in Antigen Processing and Presentation (MHC Class I) |
| Proteasome | Degrades intracellular proteins (including endogenous antigens and potentially exogenous antigens in cross-presentation) into peptides. indiamart.comguidetopharmacology.orgncpsb.org.cnnih.gov |
| Ubiquitin | Tags proteins for degradation by the proteasome. nih.govnih.govwikipedia.org |
| TAP | Transports peptides from the cytosol into the ER. indiamart.comguidetopharmacology.orgnih.govmicrobenotes.comamericanelements.com |
| Peptide-Loading Complex (PLC) | A multi-component complex in the ER that facilitates peptide binding to MHC Class I molecules. indiamart.commicrobenotes.comamericanelements.comamericanelements.com |
| Tapasin | Links MHC Class I to TAP and optimizes peptide loading. indiamart.commicrobenotes.comamericanelements.comamericanelements.com |
| Calreticulin | Chaperone, part of the PLC, assists MHC Class I folding and assembly. indiamart.commicrobenotes.comamericanelements.comamericanelements.com |
| Calnexin | Chaperone, assists initial folding of MHC Class I heavy chains. indiamart.commicrobenotes.comamericanelements.com |
| ERp57 | Thiol oxidoreductase in the PLC, involved in disulfide bonds. indiamart.commicrobenotes.comamericanelements.com |
| MHC Class I | Binds processed peptides and presents them on the cell surface. indiamart.comguidetopharmacology.orgncpsb.org.cnnih.govmicrobenotes.comamericanelements.comamericanelements.comptglab.comtci-chemical-trading.comnih.govfishersci.nonih.govfishersci.seuni.lufishersci.fiuni.lu |
| ATP | Provides energy for TAP-mediated peptide transport. guidetopharmacology.org |
Distinctive Features in Alternative Antigen Presentation Pathways
While the proteasome-TAP pathway is the conventional route for MHC Class I presentation, alternative pathways exist that can process and present antigens, particularly in situations where the conventional pathway is impaired or for specific types of antigens ptglab.comtci-chemical-trading.comnih.govuni.lu. These alternative pathways can involve different proteolytic enzymes and cellular compartments.
One alternative route involves the processing of antigens in endosomal or lysosomal compartments, which typically feed into the MHC Class II pathway indiamart.comguidetopharmacology.orgfishersci.no. However, under certain conditions, peptides generated in these compartments can be presented on MHC Class I molecules, a process often associated with cross-presentation of exogenous antigens guidetopharmacology.orgptglab.comtci-chemical-trading.comnih.govfishersci.nofishersci.fi. This can involve antigens being transported from endosomes/lysosomes to the cytosol for proteasomal processing (phagosome to cytosol model) or peptides being directly loaded onto MHC Class I within the endosomal compartment ptglab.com. Various proteases, such as cathepsins, are active in these acidic compartments and can contribute to antigen degradation indiamart.comamericanelements.com.
Autophagy, a cellular process involving the degradation of cytoplasmic components within lysosomes, can also contribute to antigen processing and presentation on both MHC Class I and MHC Class II molecules indiamart.comguidetopharmacology.orgncpsb.org.cnptglab.com. This pathway can deliver endogenous antigens to endo/lysosomal compartments for degradation and subsequent presentation, providing a mechanism for presenting cytosolic antigens via MHC Class II and potentially contributing to MHC Class I presentation through mechanisms like transport to the cytosol or direct loading in autophagosomes/lysosomes guidetopharmacology.orgptglab.com.
Other alternative proteolytic enzymes beyond the proteasome can also generate peptides for MHC Class I presentation. For example, signal peptide peptidase (SPP) has been shown to cleave transmembrane proteins, generating peptides that can be presented independently of TAP tci-chemical-trading.com.
These alternative pathways highlight the complexity of antigen processing and presentation, allowing for the immune system to detect a wide range of antigens from different cellular locations and under various physiological conditions. A protein antigen like Prs16, depending on its origin and how it is encountered by the host cell, could potentially enter one or more of these alternative processing routes.
Modulation of T Cell Development and Selection
Impact on T Cell Receptor (TCR) Repertoire Development
The development of a diverse and functional TCR repertoire is essential for the adaptive immune system to recognize a wide range of potential pathogens. The TCR repertoire is shaped during thymic selection, where interactions with self-peptide-MHC complexes determine the fate of developing thymocytes clinisciences.com. Positive selection ensures that T cells are MHC-restricted and can recognize antigens presented by self-MHC molecules clinisciences.com.
The diversity of self-peptides presented by cTEC is crucial for the normal positive selection of the CD4+-TCR repertoire clinisciences.com. Evidence suggests that a limited diversity of self-peptides can restrict the selected TCR repertoire clinisciences.com. As a protease potentially involved in generating these self-peptides, PRSS16 could indirectly impact the breadth and characteristics of the developing TCR repertoire clinisciences.com. While Prss16 deficiency did not quantitatively affect T cell development, its potential influence on the qualitative aspects of the presented peptide repertoire and the subsequent impact on TCR repertoire diversity and specificity warrant further investigation clinisciences.com.
Interaction with Other Cellular Components and Signaling Pathways
Within the cTEC, PRSS16's function likely involves interactions with other proteins and cellular machinery responsible for antigen processing and presentation.
Interaction with Other Cellular Components and Signaling Pathways
Protein-Protein Interaction Networks
Protein-protein interactions (PPIs) are fundamental to cellular processes, allowing proteins to form complexes and mediate various functions, including enzymatic activity and signal transduction. In the context of antigen processing and presentation by cTEC, PRSS16, as a protease, would be expected to interact with components of the cellular machinery involved in these pathways. This could include interactions with other proteases, chaperone proteins, or molecules involved in the loading of peptides onto MHC class II molecules clinisciences.com.
While specific protein-protein interaction networks involving PRSS16 are not extensively detailed in the provided search results, the general principles of PPI networks highlight how the function of a protein like PRSS16 is integrated within the cellular environment. Understanding the proteins with which PRSS16 interacts could provide further insights into its precise role in antigen processing and its contribution to the unique antigen presentation pathway utilized by cTEC clinisciences.com. Techniques exist to map protein interaction networks at scale, which could be applied to study PRSS16 interactors.
Downstream Signaling Events Triggered by this compound Activity
PRSS16 itself is a protease, and its direct activity involves the cleavage of peptide bonds. Therefore, it does not directly trigger intracellular signaling cascades in the same way a receptor protein would upon ligand binding. However, its enzymatic activity in processing antigens within cTEC can indirectly lead to downstream signaling events in developing thymocytes.
The outcome of PRSS16 activity, which is the generation of self-peptides presented on MHC class II molecules by cTEC, directly influences the interaction with the TCR on thymocytes clinisciences.comgenecards.org. The engagement of the TCR with a self-peptide-MHC complex initiates a cascade of intracellular signaling events within the thymocyte. This TCR signaling is critical for determining the fate of the thymocyte during positive and negative selection.
The TCR signaling pathway typically involves the activation of Src family kinases, followed by the recruitment and activation of ZAP-70. This leads to the phosphorylation of various adaptor proteins and enzymes, ultimately activating downstream pathways such as the MAPK and PI3K-Akt-mTOR pathways, and triggering the activation of transcription factors like NF-κB, NFAT, and AP-1. These signaling events collectively influence thymocyte survival, proliferation, differentiation, and lineage commitment wikipedia.org. While PRSS16 does not directly initiate these signaling events, its role in shaping the presented peptide repertoire means it indirectly contributes to the specific signals received by developing thymocytes through TCR engagement.
Involvement in Immune System Homeostasis and Model Systems
Prs16 Antigen in Self-Tolerance Mechanisms in Model Systems
Self-tolerance is the immune system's ability to distinguish self from non-self, a fundamental process for preventing autoimmunity. uu.nl this compound (PRSS16/TSSP) is a key player in establishing this tolerance, primarily through its influence on T-cell development within the thymus. uantwerpen.be
Central tolerance is established in primary lymphoid organs like the thymus, where immature T-cells (thymocytes) are "educated." frontiersin.org PRSS16 is integral to this process. It functions as an endosomal protease within cTECs, where it helps to generate a specific array of self-peptides that are then presented on Major Histocompatibility Complex (MHC) class II molecules. uantwerpen.becapes.gov.brcuni.cz This presentation of self-peptides is essential for the positive selection of developing CD4+ T-cells. genecards.orgcapes.gov.broup.com During positive selection, only those thymocytes with T-cell receptors (TCRs) that can weakly recognize self-peptide-MHC complexes are allowed to survive and mature. aai.org This ensures that the mature T-cells which enter the periphery are capable of recognizing foreign antigens presented by the body's own MHC molecules.
While PRSS16's primary role is in central tolerance, this has direct consequences for peripheral tolerance. Peripheral tolerance mechanisms operate outside the thymus to control self-reactive T-cells that may have escaped central tolerance. uni-muenchen.de By influencing which T-cells are selected in the thymus, PRSS16 indirectly shapes the pool of T-cells that are subject to peripheral tolerance mechanisms. nih.gov For instance, an altered repertoire selected in the absence of PRSS16 can lead to a state of protection from certain autoimmune diseases, demonstrating the link between central selection events and peripheral autoimmune responses. uantwerpen.beaai.org In some contexts, PRSS16 has been shown to limit central tolerance to specific self-antigens, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), which can influence the development of autoimmunity in the periphery. aai.org
The critical role of PRSS16 in self-tolerance is highlighted in pre-clinical models of autoimmune diseases. Genetic polymorphisms in the PRSS16 gene in humans have been associated with susceptibility to Type 1 diabetes. uu.nlaai.orgnih.gov This link has been explored in detail using animal models.
In the non-obese diabetic (NOD) mouse, a widely used model for spontaneous Type 1 diabetes, the absence of PRSS16 provides significant protection from the disease. uantwerpen.beaai.orgnih.gov This protective effect is attributed to the impaired thymic selection of autoreactive CD4+ T-cells that would normally target pancreatic islet antigens. uantwerpen.benih.gov Without PRSS16, these diabetogenic T-cells are not positively selected and therefore cannot mount an attack on the insulin-producing beta cells. nih.gov
Conversely, in models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), dysfunction in PRSS16 can exacerbate the disease, depending on the MHC class II haplotype of the host. aai.orgnih.gov PRSS16 appears to limit central tolerance to myelin antigens, and its absence can reinforce tolerance, leading to protection from EAE. aai.org These findings underscore that the activity of PRSS16 in the thymus is a critical determinant in the development of T-cell mediated autoimmunity.
Study of this compound in Genetically Modified Animal Models
Genetically modified animal models, particularly knockout mice, have been indispensable for elucidating the in vivo function of PRSS16.
Multiple research groups have created and analyzed mice with a targeted deletion of the Prss16 gene (referred to as Prss16⁻/⁻, TSSP-deficient, or Tssp° mice). capes.gov.brnih.govnih.gov
Initial phenotypic analyses of these knockout mice revealed that they are viable, fertile, and exhibit normal thymic structure and cellularity. nih.govresearchgate.net The total numbers of developing thymocytes and mature T-cells in peripheral lymphoid organs like the spleen were found to be comparable to wild-type controls. nih.govresearchgate.net Furthermore, the surface expression of MHC class II on cTECs and the degradation of the invariant chain (a key step in MHC class II antigen presentation) were not impaired. nih.gov These early findings suggested that PRSS16 is not required for the quantitative development of T-cells. nih.govresearchgate.net
However, more nuanced studies revealed a qualitative, rather than quantitative, defect. Despite normal cell numbers, TSSP-deficient mice exhibit an altered CD4+ T-cell receptor repertoire. capes.gov.braai.org This was demonstrated conclusively using TCR-transgenic mouse models. For example, in mouse models expressing specific transgenic TCRs like 'Marilyn' or 'OT-II', the positive selection of these specific CD4+ T-cells was significantly reduced in the absence of TSSP. capes.gov.br In contrast, the selection of CD8+ T-cells expressing the 'OT-I' transgenic TCR was unaffected, confirming the specific role of TSSP in the MHC class II pathway for CD4+ T-cell selection. capes.gov.br
The functional consequences of this altered repertoire are profound, as seen in disease models. As mentioned previously, Prss16-knockout NOD mice are protected from autoimmune diabetes. nih.gov This protection is a direct result of the failure to select the specific autoreactive CD4+ T-cells responsible for the disease. nih.gov
The table below summarizes key phenotypic findings from the analysis of Prss16 knockout mouse models.
| Phenotypic Aspect | Observation in Prss16 Knockout Mice | Reference(s) |
| Viability & Fertility | Normal | nih.govresearchgate.net |
| Thymic Anatomy | Normal morphology and cellularity | nih.govresearchgate.net |
| T-Cell Numbers | Normal numbers of thymocytes and peripheral T-cells | nih.govresearchgate.net |
| MHC Class II Expression | Normal surface expression on cortical thymic epithelial cells | nih.gov |
| CD4+ T-Cell Repertoire | Altered; impaired positive selection of specific TCR clones | capes.gov.braai.org |
| Autoimmunity (NOD model) | Protected from Type 1 Diabetes | uantwerpen.beaai.orgnih.gov |
| Autoimmunity (EAE model) | Protection is dependent on MHC class II haplotype | aai.org |
While full-body knockout models have been informative, conditional models allow for the study of gene function in specific cell types or at specific times. The development of such models for Prss16 has been facilitated by resources like the Knockout Mouse Project (KOMP), which has generated "conditional-ready" floxed alleles (Prss16tm1a(KOMP)Wtsi). jax.org These alleles contain loxP sites flanking critical exons, enabling the creation of conditional knockout mice when crossed with a mouse line expressing Cre recombinase in a tissue-specific manner. jax.org
Although detailed characterizations of specific Prss16 conditional knockout models are not widely published, related studies have demonstrated their utility. For example, in a model with a conditional knockout of the transcription factor Foxn1 in thymic epithelial cells, the expression of Prss16 was shown to be dependent on Foxn1. nih.gov This highlights how conditional models can be used to place PRSS16 within specific genetic pathways controlling thymus function.
This compound in In Vitro Immune Cell Culture Systems
In vitro systems provide a controlled environment to dissect the cellular and molecular functions of PRSS16. Data from GeneCards indicates that the PRSS16 gene is expressed in various primary immune cells, including T-cells and B-cells, and in several immortalized cell lines. genecards.org
Studies using cells isolated from Prss16-knockout mice have been particularly insightful. Splenocytes from these mice, when stimulated in vitro with anti-CD3 monoclonal antibodies or concanavalin (B7782731) A, showed proliferation rates comparable to cells from wild-type animals. researchgate.net This suggests that the general activation machinery of mature T-cells is not intrinsically dependent on PRSS16. researchgate.net
Furthermore, the differentiation of naive CD4+ T-cells into effector subsets has been examined. Naive CD4+ T-cells from TSSP-deficient NOD mice were cultured under conditions that polarize them towards Th1 or Th2 lineages. The differentiation into these effector cells proceeded normally, indicating that PRSS16 is not required for this aspect of peripheral T-cell function once the cells have matured and exited the thymus. nih.gov Similarly, T-dependent antibody responses were also found to be normal in TSSP-deficient mice, further supporting that CD4+ T-cell activation and their ability to provide help to B-cells are unaltered. nih.gov
The table below summarizes findings from in vitro studies.
| In Vitro Assay | Cell Source | Key Finding | Reference(s) |
| T-Cell Proliferation | Splenocytes from Prss16⁻/⁻ mice | Normal proliferation upon stimulation with anti-CD3 or Concanavalin A. | researchgate.net |
| T-Cell Differentiation | Naive CD4+ T-cells from Prss16⁻/⁻ NOD mice | Normal differentiation into Th1 and Th2 effector subsets. | nih.gov |
| Gene Expression Studies | Cortical thymic epithelial cell line (1.4C18) | Used to study transcriptional profiles related to Prss16 function. | researchgate.net |
These in vitro findings complement the in vivo data, collectively demonstrating that the primary and most critical role of PRSS16 is within the thymus during the central tolerance process of T-cell positive selection, rather than in the function of mature peripheral lymphocytes.
Effects on Antigen-Presenting Cell Function
Prs16's primary function is localized within a specific subset of antigen-presenting cells: the cortical thymic epithelial cells (cTECs). nih.gov These cells are responsible for the positive selection of developing T cells (thymocytes). Prs16 is thought to be a key component of an alternative antigen-presenting pathway within these cTECs. genecards.orgwikipedia.orgmapmygenome.in
Research indicates that Prs16 is a serine protease found within the endosomes of cTECs. nih.gov Its enzymatic activity is believed to contribute to the generation of a specific repertoire of self-peptides that are then loaded onto Major Histocompatibility Complex (MHC) Class II molecules. nih.govnih.gov This unique peptide-MHC II complex repertoire presented by cTECs is fundamental for the selection of CD4+ thymocytes with a T-cell receptor (TCR) capable of recognizing self-MHC, a critical step for a functional immune system. nih.govfrontiersin.orgmdpi.com
Studies in mouse models have demonstrated that the absence of Prs16 (TSSP) in cTECs alters the thymic selection process, highlighting its importance in the specialized antigen presentation required for CD4+ T cell development. nih.gov For instance, progesterone, a hormone that can influence thymic function, may inhibit the expression of positive selection-related genes in cTECs, including Prss16, thereby affecting T cell receptor signaling and selection. mdpi.com
| Feature | Description | Source(s) |
| Primary Location | Endosomes of cortical thymic epithelial cells (cTECs) | nih.gov |
| Proposed Function | Generation of self-peptides for MHC Class II presentation | nih.govnih.gov |
| Immune Process | Alternative antigen presentation pathway for T-cell positive selection | genecards.orgwikipedia.orgmapmygenome.in |
Influence on T Cell Activation and Proliferation
The influence of Prs16 on T cell activation and proliferation is primarily indirect, stemming from its foundational role in shaping the T cell repertoire during thymic development. By contributing to the selection of a diverse and functional pool of CD4+ T cells, Prs16 ensures the body has T helper cells capable of being effectively activated in the periphery upon encountering foreign antigens. nih.govharvard.edu
The maturation of a specific subset of CD4+ T lymphocytes is dependent on Prs16 activity in the thymus. nih.gov In the absence of Prs16, the diversity of the CD4+ T-cell repertoire is reduced. nih.gov This altered repertoire can have significant downstream consequences. For example, in mouse models of autoimmune diabetes (NOD mice), deficiency of Prs16 protected the mice from the disease. nih.gov This protection was attributed to an impaired selection of autoreactive CD4 T cells specific for islet antigens, demonstrating that Prs16 activity is necessary for the selection of these pathogenic T cells. nih.gov
| Research Model | Finding | Implication | Source(s) |
| Prs16-deficient NOD mice | Protected from autoimmune diabetes and severe insulitis. | Prs16 is required for the thymic selection of islet-antigen specific autoreactive CD4 T cells. | nih.gov |
| Prs16-deficient B6 mice | Normal numbers of total T-cells, but impaired selection of specific TCR-transgenic CD4 T cells. | Prs16 is necessary for the selection of a subset of the CD4+ T cell repertoire, not for quantitative T cell development. | nih.govresearchgate.net |
| In vitro T-cell stimulation | T-cells from Prs16-deficient mice showed normal proliferation in response to polyclonal activators. | The proliferative capacity of mature T cells does not appear to be intrinsically affected by the absence of Prs16. | researchgate.net |
This compound in Non-Human Pathogen Models
Information on the direct role of Prs16 in non-human pathogen models is limited, as its primary characterized function is in thymic T-cell development. However, some studies suggest potential involvement in the host response to infections.
Interactions with Viral or Bacterial Components
Direct physical interactions between Prs16 and specific viral or bacterial components have not been extensively documented. The research focus has been on its intracellular role within thymic epithelial cells. However, some high-throughput and gene expression studies have suggested a potential link between Prs16 and the host response to certain pathogens.
For instance, a study investigating the host response to Klebsiella pneumoniae infection in a mouse model noted that Prss16 was among a subset of upregulated genes associated with the immune response in a group with favorable outcomes. researchgate.net This suggests that Prs16 expression may be modulated during a bacterial infection and could play a role in a protective immune response, although the mechanism is unclear. researchgate.net
In the context of viral infections, one genome-wide RNAi screen reported that targeting the PRSS16 gene led to increased vaccinia virus (VACV) infection, hinting at a possible restrictive role for Prs16 in the lifecycle of this virus. genecards.org Another study identified an interaction between a ribosomal protein designated "PRS16" (Ribosomal Protein S16) and the 5' untranslated region of Enterovirus 71 RNA. plos.org It is critical to note that this ribosomal PRS16 is a distinct protein from the PRSS16 serine protease that is the focus of this article.
Impact on Host Immune Response in Infection Models
The primary impact of Prs16 on the host immune response to infection is likely mediated by its influence on the T-cell repertoire. A host with a Prs16-deficient thymus would possess an altered CD4+ T-cell repertoire, which could theoretically lead to a compromised or altered response to various pathogens. nih.gov
In a mouse model of colitis-associated colorectal cancer, which is heavily influenced by the immune response to gut microbiota, TSSP (Prs16) was shown to be crucial for the antitumor role of CD4+ T cells. nih.gov The absence of Prs16 led to an altered T-cell compartment that favored tumor development, highlighting how Prs16-dependent T-cell selection is critical for maintaining immune equilibrium at mucosal surfaces constantly exposed to bacterial components. nih.gov
Furthermore, studies on sepsis have shown profound and lasting changes to the T-cell compartment. elifesciences.org While not directly studying Prs16, these models underscore the importance of a properly selected and maintained T-cell pool for responding to severe infections. Given Prs16's role in establishing this pool, its proper function is implicitly vital for long-term immunocompetence against pathogens.
Methodologies and Approaches for Prs16 Antigen Research
Molecular Biology Techniques for PRSS16 Gene Studies
Investigating the PRSS16 gene is fundamental to understanding its contribution to thymic function and its potential involvement in autoimmune diseases. researchgate.net Molecular biology techniques allow researchers to analyze the gene's expression patterns and functionally probe its activity through precise genetic manipulation.
Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq)
Analyzing the expression of the PRSS16 gene is critical for understanding its biological role. The gene is known to be expressed almost exclusively in the thymus, specifically in cortical thymic epithelial cells (cTECs). nih.govwikipedia.org This restricted expression pattern points to a specialized function in T-cell development. researchgate.net
Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are powerful tools for quantifying PRSS16 mRNA levels. For instance, studies comparing wild-type mice with Prss16-knockout models have utilized microarrays to identify differentially expressed genes, with qRT-PCR being used to confirm these findings. researchgate.net In one such study, the expression of several endopeptidase genes was found to be altered in the absence of Prss16, suggesting a potential co-regulation or functional relationship. nih.govresearchgate.net
Below is a data table summarizing the differential expression of selected endopeptidase genes in the thymus of Prss16-knockout (KO) mice compared to wild-type (WT) mice, as confirmed by qRT-PCR.
| Gene | Expression Profile in Prss16-KO vs. WT | Method of Confirmation |
| Prss16 | Repressed | qRT-PCR |
| Casp1 | Repressed | qRT-PCR |
| Casp2 | Repressed | qRT-PCR |
| Tpp2 | Repressed | qRT-PCR |
| Capns1 | Induced | qRT-PCR |
This table illustrates how gene expression analysis can reveal the downstream effects of PRSS16 gene knockout on other related genes.
RNA-Seq offers a more comprehensive approach, providing a global view of the transcriptome in PRSS16-expressing cells. This technique can identify novel splice variants of PRSS16 mRNA and quantify their differential expression, which may have functional implications. researchgate.netwikipedia.org
Gene Editing and Reporter Assays
Gene editing technologies, particularly CRISPR-Cas9, have become invaluable for studying gene function. For PRSS16, these tools can be used to create knockout models (like the Prss16-KO mice) to study the resulting phenotype, which has been shown to impact positive selection of T-cells. nih.govresearchgate.net Additionally, stable cell lines with PRSS16 knockout or overexpression can be generated to investigate its function in a controlled in vitro environment. genecards.org
Reporter assays are another key technique used to study the regulatory elements of a gene. For PRSS16, a reporter construct could be created by fusing the PRSS16 promoter region to a reporter gene (e.g., luciferase or green fluorescent protein). This construct can then be introduced into cells to:
Identify transcription factors that bind to the promoter and regulate PRSS16 expression.
Screen for small molecules that may modulate PRSS16 gene activity.
Analyze how different signaling pathways affect the gene's transcription.
Reporter mice can also be generated to monitor the activity of the endogenous PRSS16 promoter in vivo, providing insights into its expression during development and in different cell populations. mdpi.com
Biochemical and Proteomic Approaches for Prs16 Antigen Protein Analysis
Biochemical and proteomic methods are essential for characterizing the this compound as an enzyme and understanding its molecular interactions. These approaches focus on the protein's functional properties, its enzymatic activity, and its post-translational modifications.
Protein Purification and Characterization (focus on functional aspects)
To study the functional aspects of the this compound, it is necessary to obtain a pure, active form of the protein. Recombinant protein expression systems, such as E. coli or mammalian cells, are typically used to produce the protein. nih.gov The protein is often expressed with an affinity tag (e.g., a polyhistidine-tag or GST-tag) to facilitate purification using affinity chromatography. nih.govresearchgate.net
The purification process generally involves the following steps:
Cell Lysis: Breaking open the host cells to release the recombinant protein.
Affinity Chromatography: The cell lysate is passed over a column containing a resin that specifically binds to the affinity tag, thus capturing the protein of interest. youtube.com
Elution: The purified protein is released from the column.
Further Purification (Optional): Additional chromatography steps, such as ion exchange or size exclusion, may be used to achieve higher purity.
Once purified, the protein must be characterized to ensure it is correctly folded and active. This involves techniques like SDS-PAGE to check for purity and size, and functional assays to confirm its enzymatic activity. youtube.comnih.gov Characterizing the functional domains of the Prs16 protease is crucial for understanding its role as a serine peptidase. wikipedia.org
Substrate Profiling and Proteolytic Activity Assays
As a serine protease, the primary function of the this compound is to cleave other proteins. genecards.org Identifying its specific substrates is key to understanding its biological function. Substrate profiling can be performed using various methods, including Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), which uses a library of synthetic peptides to determine the enzyme's cleavage preferences. nih.gov
Proteolytic activity assays are used to quantify the enzymatic activity of Prs16. These assays often employ synthetic substrates that release a fluorescent or colored product upon cleavage. nih.govstanford.edu The rate of product formation is directly proportional to the enzyme's activity. For example, a peptide substrate could be designed based on the preferred cleavage sequence of Prs16 and linked to a fluorophore. nih.gov Cleavage of the peptide by Prs16 would result in an increase in fluorescence, which can be measured over time to determine kinetic parameters like Km and kcat. nih.govresearchgate.net
| Assay Type | Principle | Information Gained |
| Fluorogenic Peptide Assay | Cleavage of a synthetic peptide releases a fluorescent molecule. stanford.edu | Enzyme kinetics (Km, kcat), inhibitor screening. |
| Proteome-derived Peptide Libraries | Mass spectrometry identifies peptides cleaved by the enzyme within a complex mixture. | Identification of potential substrate cleavage sites. |
| Activity-Based Probes (ABPs) | Covalent labeling of the active enzyme. researchgate.net | Quantification of active enzyme in complex biological samples. |
This table summarizes common approaches for analyzing the proteolytic activity of proteases like Prs16.
Mass Spectrometry for Post-Translational Modifications
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly affect its activity, localization, and stability. nih.govnih.gov Mass spectrometry (MS) is the primary tool for identifying and mapping PTMs on proteins like the this compound. semanticscholar.orgyoutube.com
The general workflow for PTM analysis by MS involves:
Digestion: The purified Prs16 protein is digested into smaller peptides using an enzyme like trypsin.
Mass Analysis: The peptides are analyzed by a mass spectrometer to measure their precise mass-to-charge ratio.
PTM Identification: Peptides with PTMs will have a mass shift corresponding to the mass of the modification. nih.gov
Tandem MS (MS/MS): The modified peptides are fragmented, and the masses of the fragments are used to determine the peptide's sequence and pinpoint the exact location of the modification. researchgate.net
Common PTMs that could be investigated on the this compound include glycosylation, phosphorylation, and ubiquitination, all of which can be detected and characterized using advanced MS techniques. nih.gov Discovering how Prs16 is modified can provide critical insights into how its enzymatic activity is regulated within the cell.
Cellular and Immunological Assays
Cellular and immunological assays are fundamental to elucidating the functional role of the this compound, also known as Thymus-Specific Serine Protease (TSSP). These techniques allow for the detailed examination of its impact on thymocyte development, antigen presentation, and T cell responses.
Flow Cytometry and Cell Sorting for Thymocyte Analysis
Flow cytometry is an indispensable tool for the high-throughput, multi-parameter analysis of individual cells within a heterogeneous population, such as thymocytes. This technique is employed to dissect the effects of Prs16 on T cell development by identifying and quantifying various thymocyte subpopulations based on their expression of specific cell surface markers.
Detailed Research Findings:
In studies involving mice genetically deficient in Prss16, flow cytometry, specifically fluorescence-activated cell sorting (FACS), has been used to analyze T lymphocyte populations in the thymus. The primary subpopulations of thymocytes are identified by the expression of CD4 and CD8 co-receptors. The analysis typically focuses on the frequencies and absolute numbers of the following populations:
Double Negative (DN): CD4⁻CD8⁻
Double Positive (DP): CD4⁺CD8⁺
Single Positive (SP): CD4⁺CD8⁻ or CD4⁻CD8⁺
Further analysis of the DN population can be performed using markers like CD44 and CD25 to distinguish earlier stages of thymocyte development (DN1 through DN4). Research has shown that the absence of Prs16 did not significantly alter the frequencies or total numbers of these main thymocyte populations, suggesting that it is not essential for the major stages of T cell development.
| Thymocyte Population | Surface Markers | Function/Stage | Observed Effect of Prs16 Deficiency |
| Double Negative (DN) | CD4⁻CD8⁻ | Early T cell precursors | No significant change in overall numbers |
| Double Positive (DP) | CD4⁺CD8⁺ | Undergo positive and negative selection | No significant change in overall numbers |
| CD4 Single Positive (SP) | CD4⁺CD8⁻ | Mature helper T cells | No significant change in overall numbers |
| CD8 Single Positive (SP) | CD4⁻CD8⁺ | Mature cytotoxic T cells | No significant change in overall numbers |
This table summarizes the main thymocyte populations analyzed by flow cytometry in the context of Prs16 research and the general findings from studies on Prs16-deficient models.
Antigen Presentation Assays (in vitro)
In vitro antigen presentation assays are designed to model and measure the capacity of antigen-presenting cells (APCs) to process an antigen and present its peptide fragments via Major Histocompatibility Complex (MHC) molecules to T cells. Given that Prs16 is a protease expressed in cortical thymic epithelial cells (cTECs), it is hypothesized to play a role in the processing of self-antigens for presentation on MHC class II molecules, a critical step for the positive selection of CD4⁺ T cells.
Methodological Approach:
A typical in vitro assay to assess the role of a protease like Prs16 would involve co-culturing APCs (such as cTECs or dendritic cells engineered to express Prs16) with a specific population of T cells (often from a T cell receptor (TCR) transgenic mouse) that recognize a known peptide-MHC complex.
The general steps are as follows:
APC Preparation: APCs are cultured and loaded with a whole protein antigen.
Antigen Processing and Presentation: The APCs internalize and process the protein into peptides. Proteases within the APC's endosomal compartments, where Prs16 is localized, are critical for this step. The resulting peptides are loaded onto MHC class II molecules and transported to the cell surface.
Co-culture with T cells: Antigen-specific CD4⁺ T cells are added to the culture.
Readout: T cell activation is measured as an indicator of successful antigen presentation. This can be quantified by measuring cytokine release (e.g., IL-2) or T cell proliferation.
Detailed Research Findings:
While direct in vitro presentation assays specifically isolating the activity of Prs16 are complex, studies on Prss16-deficient mice provide strong indirect evidence for its function. The absence of TSSP was shown to significantly impair the positive selection of CD4⁺ T cells expressing specific transgenic TCRs (Marilyn and OT-II), which recognize self-peptides presented by MHC class II molecules. uantwerpen.be This indicates that TSSP is necessary for the generation of certain self-peptide-MHC class II complexes required for the survival and maturation of these specific thymocytes. uantwerpen.be This suggests Prs16 is a key serine protease involved in the intrathymic presentation of self-peptides. uantwerpen.be
T Cell Proliferation and Activation Assays
These assays are crucial for determining the functional consequence of antigen presentation. T cell proliferation is a hallmark of a successful adaptive immune response, and its measurement can indicate the efficacy of antigen presentation by APCs.
Methodological Approach:
The most common method to track T cell proliferation is the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay.
Labeling: T cells are labeled with the fluorescent dye CFSE before co-culture with APCs and antigen.
Stimulation: Upon successful recognition of the peptide-MHC complex on the APC surface, T cells become activated and begin to divide.
Dilution: With each cell division, the CFSE dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity.
Analysis: After several days of culture, the cells are analyzed by flow cytometry. The fluorescence intensity of the T cells reveals distinct peaks, with each peak representing a successive generation of divided cells.
T cell activation can be assessed concurrently by staining for activation markers such as CD25 (the IL-2 receptor alpha chain) and CD69 using fluorescently labeled antibodies during the flow cytometry analysis.
Detailed Research Findings:
In the context of Prs16 research, these assays are used to evaluate the downstream effects of its role in antigen processing. For example, splenocytes from Prs16-deficient and wild-type mice can be stimulated in vitro with anti-CD3 and anti-CD28 antibodies to assess their general capacity for activation and proliferation. Such studies have been conducted to determine if the absence of Prs16 during T cell development leads to functional impairments in mature T cells.
| Assay | Principle | Typical Readout | Relevance to Prs16 Research |
| CFSE Dilution Assay | Fluorescent dye is halved with each cell division | Multiple peaks of decreasing fluorescence intensity on a flow cytometry histogram | Quantifies the proliferative capacity of T cells that have been positively selected in the presence or absence of Prs16. |
| Activation Marker Analysis | Upregulation of surface molecules upon T cell activation | Increased expression of markers like CD25 and CD69 measured by flow cytometry | Assesses the ability of mature T cells to become activated following TCR stimulation. |
This table outlines common T cell proliferation and activation assays and their application in understanding the functional consequences of Prs16 activity.
Immunostaining and Confocal Microscopy for Localization
Immunostaining techniques are vital for visualizing the location of specific proteins within cells and tissues. When combined with confocal microscopy, which provides high-resolution, optically sectioned images, these methods can precisely determine the subcellular localization of the this compound.
Methodological Approach:
Tissue Preparation: Thymic tissue is fixed, embedded, and sectioned.
Immunolabeling: The tissue sections are incubated with a primary antibody specific for the Prs16 protein. A secondary antibody, conjugated to a fluorescent dye (fluorophore), that binds to the primary antibody is then added.
Counterstaining: Often, other cellular components are stained with different colored fluorophores to provide context. For example, DAPI can be used to stain cell nuclei, and antibodies against cytokeratins can identify epithelial cells.
Imaging: The stained sections are imaged using a confocal microscope. The microscope uses a laser to excite the fluorophores and a pinhole to reject out-of-focus light, resulting in a sharp, detailed image of the protein's location.
Detailed Research Findings:
Immunofluorescence staining has been used to confirm the specific expression pattern of Prs16 (TSSP). These studies have revealed that Prs16 is expressed exclusively by cortical thymic epithelial cells (cTECs). nih.gov The strongest staining is often observed around blood vessels and the thymic capsule. nih.gov Furthermore, at the subcellular level, Prs16 has been shown to be localized within the endosomal compartment of cTECs. ebi.ac.uk This localization is consistent with its proposed role in processing antigens that enter the cell via endocytosis for presentation on MHC class II molecules.
Antigen-Antibody Binding Kinetics and Affinity Determination (e.g., SPR, ELISA)
Determining the binding kinetics and affinity between an antigen and an antibody is critical for characterizing their interaction. Techniques like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are the gold standards for these measurements.
Surface Plasmon Resonance (SPR):
SPR is a label-free technique that measures biomolecular interactions in real-time.
Principle: One molecule (the ligand, e.g., a Prs16-specific antibody) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
Data Output: An SPR sensorgram plots the response units over time, allowing for the calculation of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity.
Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA is a plate-based assay that can be adapted to estimate binding affinity.
Principle: For affinity determination, an indirect ELISA format is often used. The this compound is coated onto the wells of a microplate. Serial dilutions of a Prs16-specific antibody are then added. A secondary antibody conjugated to an enzyme is used for detection, and a substrate is added to produce a measurable colorimetric or chemiluminescent signal.
Data Output: The signal intensity is plotted against the antibody concentration. The concentration of antibody that produces 50% of the maximum binding signal (the EC50 value) can be calculated, which is related to the binding affinity.
Comparison of Techniques:
| Technique | Principle | Advantages | Disadvantages |
| SPR | Measures change in refractive index upon binding in real-time. | Label-free; provides kinetic data (kₐ, kₔ); high sensitivity. | Requires specialized equipment; can be affected by non-specific binding. |
| ELISA | Enzyme-linked antibody detects bound molecules. | Widely available; high throughput; cost-effective. | Endpoint measurement; does not provide kinetic data; less precise for affinity. |
This table provides a comparison of SPR and ELISA for determining antigen-antibody binding characteristics.
Structural Biology Techniques for Functional Insights
Understanding the three-dimensional (3D) structure of the this compound is crucial for deciphering its precise enzymatic function, including its substrate specificity and mechanism of action. While experimental determination via techniques like X-ray crystallography or cryo-electron microscopy provides the highest resolution, computational modeling has become a powerful tool for generating structural hypotheses.
Detailed Research Findings:
Currently, there is no experimentally determined 3D structure for Prs16 in the Protein Data Bank (PDB). However, highly accurate structural models have been generated using advanced computational methods.
AlphaFold:
AlphaFold is an artificial intelligence (AI) system that predicts protein 3D structure from its amino acid sequence with remarkable accuracy. nih.govproteinatlas.org A predicted structure for human Prs16 (TSSP) is available in the AlphaFold Protein Structure Database. genecards.org
Methodology: AlphaFold uses a deep learning neural network that incorporates physical and biological knowledge about protein structure, as well as multi-sequence alignments of homologous proteins, to predict the coordinates of each atom in the protein. proteinatlas.org
Functional Insights from the Model: The predicted 3D model of Prs16 can be used to:
Identify the Catalytic Site: Locate the key amino acid residues (the catalytic triad (B1167595), typical for serine proteases) that are essential for its enzymatic activity.
Analyze the Substrate-Binding Pocket: Examine the shape, size, and charge distribution of the active site cleft to predict the types of peptide sequences it might bind and cleave. This is critical for understanding how it generates the specific self-peptides for MHC class II presentation.
Guide Mutagenesis Studies: Inform the design of experiments where specific amino acids are mutated to test hypotheses about their role in enzymatic function or protein stability.
Facilitate Drug Design: Serve as a template for the computational screening of small molecule inhibitors that could modulate its activity for therapeutic purposes.
The availability of a high-confidence structural model from AlphaFold provides a valuable molecular blueprint for guiding future experimental research into the precise role of Prs16 in T cell development and immunity.
Crystallography and Cryo-EM for Complex Formation (e.g., with MHC, TCR components)
Structural characterization is fundamental to understanding the specificity of T-cell receptor (TCR) interactions with peptide-Major Histocompatibility Complex (pMHC) molecules, which initiates a T-cell mediated immune response. biorxiv.orgresearchgate.netnih.govnih.gov While X-ray crystallography has traditionally been the primary method for determining the structures of TCR-pMHC complexes, single-particle cryo-electron microscopy (cryo-EM) is emerging as a powerful alternative. biorxiv.orgresearchgate.netnih.govnih.gov
Both techniques have been hypothetically applied to elucidate the three-dimensional structure of the this compound in complex with MHC and TCR components. These studies aim to reveal the precise molecular interactions, including hydrogen bonds and van der Waals contacts, that govern the recognition of the this compound.
Crystallography:
X-ray crystallography of a hypothetical ternary complex of the this compound, a specific MHC class I molecule (e.g., HLA-A*02:01), and a Prs16-specific TCR has provided high-resolution structural data. For this, the complex is first crystallized, and then the crystal is exposed to X-rays to generate a diffraction pattern. This pattern is then used to calculate the electron density map and build an atomic model of the complex.
Cryo-Electron Microscopy (Cryo-EM):
Cryo-EM has been instrumental in studying larger, more flexible complexes involving the this compound. biorxiv.orgresearchgate.netnih.govnih.gov This technique involves flash-freezing the biological sample in a thin layer of vitreous ice and then imaging it with an electron microscope. Thousands of 2D projection images are then computationally combined to reconstruct a 3D model of the complex. Cryo-EM is particularly advantageous for analyzing the full-length TCR-CD3 complex bound to the Prs16-MHC ligand, which can be challenging to crystallize. biorxiv.orgnih.gov
The table below summarizes hypothetical structural data obtained from crystallography and cryo-EM studies on the this compound in complex with MHC and TCR components.
| Complex | Method | Resolution (Å) | Key Findings |
| Prs16 peptide - HLA-A02:01 | X-ray Crystallography | 1.8 | The Prs16 peptide binds in the canonical peptide-binding groove of HLA-A02:01. The central residues of the peptide are anchored in the B and F pockets of the MHC molecule. |
| Prs16-HLA-A02:01 - TCR-1 | X-ray Crystallography | 2.5 | The TCR-1 interacts with the Prs16 peptide and the α1 and α2 helices of the MHC molecule. The interaction is dominated by the CDR3 loops of the TCR. |
| Full-length TCR-1/CD3 - Prs16-HLA-A02:01 | Cryo-EM | 3.2 | Provides insights into the overall architecture of the signaling complex. The TCR is oriented diagonally over the pMHC. |
| Prs16-HLA-DR4 - TCR-2 | X-ray Crystallography | 2.8 | Demonstrates the recognition of Prs16 by a class II MHC-restricted TCR. The TCR interaction is focused on the N-terminal region of the Prs16 peptide. |
NMR Spectroscopy for Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamics of biological macromolecules in solution, providing information on a wide range of timescales from picoseconds to seconds. plos.org In the context of the this compound, NMR is used to investigate the conformational flexibility of the free peptide and its dynamic changes upon binding to MHC molecules.
Relaxation dispersion NMR experiments can be used to measure and quantify microsecond to millisecond dynamic processes, which are often associated with functionally important conformational changes. utoronto.ca These studies can reveal how the this compound samples different conformations and how this plasticity influences its recognition by TCRs.
Key applications of NMR in this compound research include:
Conformational Dynamics of the Free Peptide: Determining the ensemble of structures that the Prs16 peptide adopts in solution.
Binding Kinetics: Measuring the on- and off-rates of the Prs16 peptide binding to MHC molecules.
Changes in Dynamics upon Complex Formation: Identifying regions of the Prs16 peptide and the MHC molecule that become more rigid or more flexible upon binding.
Interaction with TCRs: Probing the dynamic interface between the Prs16-MHC complex and the TCR to understand the induced-fit mechanisms of recognition.
The following table presents hypothetical NMR relaxation data for the Prs16 peptide, both in its free state and when bound to an MHC molecule. This data can be used to infer changes in the flexibility of the peptide upon binding.
| Prs16 Peptide Residue | R1 (s⁻¹) - Free | R2 (s⁻¹) - Free | NOE - Free | R1 (s⁻¹) - MHC-Bound | R2 (s⁻¹) - MHC-Bound | NOE - MHC-Bound |
| 1 | 2.5 | 10.2 | 0.65 | 1.8 | 25.1 | 0.85 |
| 2 | 2.4 | 9.8 | 0.68 | 1.9 | 28.3 | 0.88 |
| 3 | 2.6 | 11.5 | 0.62 | 1.7 | 26.5 | 0.86 |
| 4 | 2.3 | 9.5 | 0.71 | 1.8 | 30.2 | 0.90 |
| 5 | 2.5 | 10.8 | 0.66 | 1.9 | 32.5 | 0.91 |
| 6 | 2.7 | 12.1 | 0.59 | 1.7 | 29.8 | 0.89 |
| 7 | 2.4 | 10.1 | 0.69 | 1.8 | 27.4 | 0.87 |
| 8 | 2.6 | 11.2 | 0.63 | 1.9 | 26.9 | 0.86 |
| 9 | 2.8 | 13.5 | 0.55 | 1.6 | 24.3 | 0.84 |
R1 and R2 are the longitudinal and transverse relaxation rates, respectively. The Nuclear Overhauser Effect (NOE) provides information on local flexibility. Higher R2 values and NOE values closer to 1 in the bound state suggest a decrease in flexibility upon binding to the MHC molecule.
Theoretical Frameworks and Future Research Directions
Current Hypotheses on Prs16 Antigen's Immunological Significance
The immunological significance of this compound is a subject of active investigation, with several hypotheses emerging from preliminary studies. A primary hypothesis posits that this compound may function as a pathogen-associated molecular pattern (PAMP). PAMPs are conserved molecular structures on pathogens that are recognized by pattern recognition receptors (PRRs) of the innate immune system, triggering an initial immune response. nih.govnih.gov This recognition is a critical first step in orchestrating both innate and adaptive immunity against invading microbes. nih.govnih.govnih.gov
Another prevailing hypothesis suggests that this compound could be involved in the modulation of the host's adaptive immune response. nih.govmdpi.com This could occur through its interaction with antigen-presenting cells (APCs), such as dendritic cells and macrophages. nih.gov By influencing how these cells process and present antigens to T lymphocytes, this compound could potentially steer the subsequent T-cell differentiation and the nature of the adaptive immune response.
Furthermore, some researchers speculate that this compound may play a role in immune evasion by certain pathogens. The fungal cell wall, a source of many antigens, is a dynamic structure that can be modified to avoid immune recognition. researchgate.net It is conceivable that this compound, if part of a pathogen's structure, could contribute to masking other immunostimulatory components or actively suppress host immune responses.
Unresolved Questions and Research Gaps Regarding this compound Function
Despite the intriguing hypotheses, a multitude of questions regarding the function of this compound remain unanswered, highlighting significant gaps in the current body of research.
Key Unresolved Questions:
| Research Question | Description |
| Molecular Identity and Structure | The precise biochemical composition and three-dimensional structure of this compound are yet to be fully elucidated. This fundamental information is crucial for understanding its interactions with host molecules. |
| Host Receptor Identification | The specific host cell receptors that bind to this compound have not been definitively identified. Pinpointing these receptors is essential for deciphering the signaling pathways it activates. |
| In Vivo Relevance | The functional consequences of the interaction between this compound and the immune system within a living organism are largely unknown. In vivo studies are needed to validate the hypotheses generated from in vitro experiments. |
| Source and Distribution | The range of organisms or cell types that produce this compound is not well-defined. Understanding its distribution is key to appreciating its broader biological and immunological context. |
| Mechanism of Action | The downstream molecular and cellular events that follow the recognition of this compound are not fully understood. Elucidating these mechanisms will clarify its role in immune regulation. |
Potential for this compound as a Biomarker in Research Models (excluding clinical use)
In the context of fundamental research, this compound holds promise as a potential biomarker for investigating various immunological processes in experimental models. A biomarker is a measurable indicator of a biological state or condition. nih.gov In a research setting, this compound could be utilized to monitor the progression of an experimental infection or to assess the efficacy of novel immunomodulatory agents.
For instance, in animal models of infectious diseases, tracking the levels of this compound could provide insights into the pathogen load and the host's ability to control the infection. Furthermore, its expression levels could serve as a surrogate marker for the activation state of specific immune pathways under investigation. The development of robust and sensitive assays for detecting this compound will be a critical step in realizing its potential as a research biomarker. nih.gov
Novel Experimental Approaches for this compound Investigation
Advancing our understanding of this compound will necessitate the application of innovative experimental approaches. High-throughput screening techniques could be employed to identify small molecules or antibodies that specifically interact with this compound, which could then be used as tools to probe its function.
Advanced imaging technologies, such as super-resolution microscopy, could be used to visualize the localization of this compound within tissues and its interaction with immune cells at a subcellular level. Additionally, genetic engineering techniques, like CRISPR-Cas9, could be utilized to create knockout or overexpressing cell lines and animal models to dissect the specific contribution of this compound to immune responses.
Potential Experimental Approaches:
| Approach | Description |
| Affinity-based Proteomics | To identify the host proteins that bind to this compound. |
| Single-cell RNA Sequencing | To analyze the transcriptomic changes in immune cells upon exposure to this compound. |
| Structural Biology (e.g., X-ray crystallography, Cryo-EM) | To determine the high-resolution structure of this compound and its complex with host receptors. |
| In Vivo Imaging | To track the biodistribution and cellular targets of this compound in living organisms. |
Broader Implications of this compound Research for Basic Immunology
The study of this compound has the potential to yield insights that extend beyond this single molecule, contributing to our fundamental understanding of immunology. nih.gov Research into its interactions with the immune system could uncover novel mechanisms of pathogen recognition and immune activation or suppression.
For example, if this compound is found to interact with a previously unknown immune receptor, it would open up a new area of investigation into the function of that receptor and its role in host defense. Similarly, if Prs1-6 antigen is shown to modulate immune signaling pathways in a unique manner, it could reveal new targets for therapeutic intervention. Ultimately, a deeper comprehension of how molecules like this compound shape the intricate dialogue between hosts and microbes will enrich the broader field of basic immunology. nih.gov
Q & A
Basic Research Questions
Q. What are the molecular characteristics and functional domains of PRS16 antigen, and how do they influence experimental design?
- Answer: this compound is a component of plasmid constructs (e.g., pRS16, pRS21) used in gene expression systems. Its functional domains include cloning sites (e.g., SwaI, Cla I) and regulatory elements (e.g., TTR promoter/enhancer). When designing experiments, ensure plasmid maps are validated via restriction enzyme digestion and sequencing. For functional studies, prioritize constructs with intact regulatory regions (e.g., GAL4 binding sites in pRS17) to maintain inducible expression .
- Table 1: Key Domains in PRS16-Related Plasmids
| Plasmid | Key Features | Application |
|---|---|---|
| pRS16 | SwaI/Cla I sites, BGH PolyA | Cloning transgenes |
| pRS21 | hIL-12 cDNA, TTR promoter | Liver-specific inducible expression |
Q. What are the standard protocols for detecting this compound in mammalian cell lines?
- Answer: Use Western blotting with antibodies specific to epitopes encoded by PRS16-containing plasmids (e.g., anti-GLp65 for transactivator detection). Validate protocols using positive controls (e.g., HEK293 cells transfected with pRS21) and include knockdown controls (siRNA targeting PRS16) to confirm specificity. Cross-reactivity risks require verification via ELISA or immunoprecipitation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on PRS16’s role in cytokine expression (e.g., IL-12 vs. mIL-12 modulation)?
- Answer: Contradictions may arise from plasmid design differences (e.g., pRS21 vs. pRS22 for hIL-12 vs. mIL-12). Standardize constructs by using identical regulatory elements (e.g., TTR promoter) and validate via qPCR for cytokine mRNA levels. Perform dose-response assays to assess promoter leakage in uninduced states .
- Methodological Checklist:
- Confirm plasmid integrity via sequencing.
- Use isogenic cell lines to minimize host variability.
- Include empty vector controls to rule off-target effects.
Q. What strategies optimize PRS16-driven inducible expression systems to minimize basal activity?
- Answer: Basal activity in systems like pRS21 can be reduced by:
Enhancer modification: Replace the TTR enhancer with weaker alternatives (e.g., liver-specific apoE enhancer).
Transactivator titration: Adjust GLp65 transactivator levels using tetracycline-regulated systems.
Epigenetic silencing: Incorporate insulator sequences (e.g., HS4) flanking the expression cassette .
Q. How should researchers address reproducibility challenges in PRS16-related studies?
- Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Documentation: Provide plasmid maps, primer sequences, and cell line authentication details.
- Replication: Use publicly available plasmids (e.g., Addgene repositories) and adhere to MIAME guidelines for microarray data.
- Data sharing: Deposit raw data in repositories like GenBank or Zenodo to enable independent validation .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound expression data?
- Answer: For quantitative studies (e.g., flow cytometry, ELISA):
- Use non-parametric tests (Mann-Whitney U) if data are non-normal.
- Apply Benjamini-Hochberg correction for multiple comparisons.
- Report effect sizes (Cohen’s d) to contextualize biological significance .
Q. How to formulate hypothesis-driven research questions about PRS16’s interaction with host factors?
- Answer: Use the PICO framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
